N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with 1H-1,2,4-triazole under basic conditions to form the intermediate 1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazole. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-4-fluorobenzyl)piperazine: Shares the 2-chloro-4-fluorobenzyl group but differs in the core structure.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Contains a similar aromatic substitution pattern but has a different scaffold.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Features similar halogen substitutions but a different heterocyclic core.
Uniqueness
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a triazole ring, pyrazole ring, and sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN6O2S/c1-20-7-11(5-17-20)24(22,23)19-13-16-8-21(18-13)6-9-2-3-10(15)4-12(9)14/h2-5,7-8H,6H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKDPMQJRONERI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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